(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-chlorobutanoate
Overview
Description
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-chlorobutanoate is an organic compound with a complex structure that includes a cyclohexane ring substituted with isopropyl and methyl groups, and a butanoate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-chlorobutanoate typically involves the esterification of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol with 4-chlorobutanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-chlorobutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol and 4-chlorobutanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the butanoate group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol and 4-chlorobutanoic acid.
Reduction: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol.
Substitution: Various substituted butanoates depending on the nucleophile used.
Scientific Research Applications
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-chlorobutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-chlorobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl acetate: Similar structure but with an acetate ester group instead of a butanoate.
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl propanoate: Similar structure but with a propanoate ester group.
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-bromobutanoate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-chlorobutanoate is unique due to the presence of the chlorine atom in the butanoate group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where such properties are desired.
Properties
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 4-chlorobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25ClO2/c1-10(2)12-7-6-11(3)9-13(12)17-14(16)5-4-8-15/h10-13H,4-9H2,1-3H3/t11-,12+,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKBUCLASWWCHC-FRRDWIJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CCCCl)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CCCCl)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673129 | |
Record name | (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-chlorobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
668486-64-4 | |
Record name | (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-chlorobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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